(3-Benzyloxy-4-methoxy-benzyl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Benzyloxy-4-methoxy-benzyl)-hydrazine is an organic compound that features a benzyl group substituted with benzyloxy and methoxy groups, and a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Benzyloxy-4-methoxy-benzyl)-hydrazine typically involves the reaction of (3-Benzyloxy-4-methoxy-benzyl)-chloride with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-Benzyloxy-4-methoxy-benzyl)-hydrazine can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The benzyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
(3-Benzyloxy-4-methoxy-benzyl)-hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Benzyloxy-4-methoxy-benzyl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(3-Benzyloxy-4-methoxy-benzyl)-triphenyl-phosphonium chloride: A related compound with a triphenyl-phosphonium group instead of a hydrazine group.
(3-Benzyloxy-4-methoxy-benzyl)-piperazine: Contains a piperazine ring instead of a hydrazine group.
Uniqueness
(3-Benzyloxy-4-methoxy-benzyl)-hydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
887594-05-0 |
---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
(4-methoxy-3-phenylmethoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-8-7-13(10-17-16)9-15(14)19-11-12-5-3-2-4-6-12/h2-9,17H,10-11,16H2,1H3 |
InChI Key |
CQGGYJVZDANBIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNN)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.